molecular formula C22H25FN2O3 B3000651 N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide CAS No. 1091397-80-6

N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

Cat. No. B3000651
M. Wt: 384.451
InChI Key: QHJZHDNNYJPUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide, also known as ABX-1431, is a novel small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various neurological disorders.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide involves the reaction of 4-fluorobenzylamine with 1-(4-methoxyphenyl)cyclopentanecarboxylic acid to form the corresponding amide. This amide is then reacted with oxalyl chloride to form the oxalamide product.

Starting Materials
4-fluorobenzylamine, 1-(4-methoxyphenyl)cyclopentanecarboxylic acid, oxalyl chloride, diethyl ether, triethylamine, dichloromethane, sodium bicarbonate, brine

Reaction
Step 1: Dissolve 4-fluorobenzylamine (1.0 equiv) in dichloromethane and add triethylamine (1.1 equiv)., Step 2: Add 1-(4-methoxyphenyl)cyclopentanecarboxylic acid (1.0 equiv) to the reaction mixture and stir for 2 hours at room temperature., Step 3: Add oxalyl chloride (1.1 equiv) dropwise to the reaction mixture and stir for an additional 2 hours at room temperature., Step 4: Quench the reaction by adding a saturated solution of sodium bicarbonate and stirring for 10 minutes., Step 5: Extract the product with dichloromethane and wash the organic layer with brine., Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product., Step 7: Purify the crude product by column chromatography using a mixture of diethyl ether and hexanes as the eluent to obtain the final product, N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide.

Mechanism Of Action

N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide acts as a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide increases the levels of 2-AG, which in turn activates the cannabinoid receptors CB1 and CB2. This activation leads to the modulation of various signaling pathways involved in mood, pain, and inflammation.

Biochemical And Physiological Effects

N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of 2-AG in the brain, which leads to the activation of the endocannabinoid system. This activation leads to the modulation of various signaling pathways involved in mood, pain, and inflammation. N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is its selectivity for MAGL, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is its limited solubility in water, which can make it challenging to formulate for in vivo studies.

Future Directions

There are several future directions for the research and development of N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide. One area of interest is its potential use in the treatment of various neurological disorders such as depression, anxiety, and chronic pain. Another area of interest is the development of more potent and selective MAGL inhibitors. Additionally, there is a need for further studies to investigate the safety and efficacy of N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide in clinical trials.
Conclusion
In conclusion, N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a promising small molecule drug candidate that has shown potential for the treatment of various neurological disorders. Its selectivity for MAGL and good pharmacokinetic properties make it a suitable candidate for further development. However, further studies are needed to investigate its safety and efficacy in clinical trials.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide has been studied extensively in preclinical models for the treatment of various neurological disorders such as depression, anxiety, and chronic pain. It has been shown to modulate the endocannabinoid system, which plays a crucial role in regulating mood, pain, and inflammation. N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-28-19-10-6-17(7-11-19)22(12-2-3-13-22)15-25-21(27)20(26)24-14-16-4-8-18(23)9-5-16/h4-11H,2-3,12-15H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJZHDNNYJPUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

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